![molecular formula C32H40N2O6 B185689 1,1'-(1,6-Hexanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) CAS No. 115906-28-0](/img/structure/B185689.png)
1,1'-(1,6-Hexanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)
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Overview
Description
1,1'-(1,6-Hexanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione), commonly known as HMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBP is a pyrrolidine derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
HMBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, HMBP has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. In organic synthesis, HMBP has been used as a building block for the synthesis of various compounds. In materials science, HMBP has been studied for its potential as a molecular switch in the development of molecular electronics.
Mechanism of Action
The mechanism of action of HMBP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. HMBP has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and cell growth. HMBP has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that regulate cell cycle progression.
Biochemical and Physiological Effects:
HMBP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of gene expression, and the modulation of cell cycle progression. HMBP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
HMBP has several advantages for lab experiments, including its ease of synthesis and its potential as a building block for the synthesis of various compounds. However, HMBP also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of HMBP, including the investigation of its potential as an anticancer agent, the development of new synthetic methods for its preparation, and the exploration of its potential as a molecular switch in the development of molecular electronics. Additionally, further studies are needed to fully understand the mechanism of action of HMBP and its potential effects on human health.
Synthesis Methods
HMBP can be synthesized through various methods, including the reaction of 1,6-dibromohexane with 4-(1-methylethoxy)aniline to form 1,6-bis(4-(1-methylethoxy)phenyl)hexane. This intermediate is then reacted with pyrrolidine-2,5-dione to form HMBP. Other methods include the reaction of 1,6-dibromohexane with 3-(4-(1-methylethoxy)phenyl)-2-pyrrolidone to form the intermediate, which is then reacted with pyrrolidine-2,5-dione to form HMBP.
properties
CAS RN |
115906-28-0 |
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Product Name |
1,1'-(1,6-Hexanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) |
Molecular Formula |
C32H40N2O6 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
1-[6-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]hexyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C32H40N2O6/c1-21(2)39-25-13-9-23(10-14-25)27-19-29(35)33(31(27)37)17-7-5-6-8-18-34-30(36)20-28(32(34)38)24-11-15-26(16-12-24)40-22(3)4/h9-16,21-22,27-28H,5-8,17-20H2,1-4H3 |
InChI Key |
RHCWJASAGFPHLO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCCCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCCCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
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